Product packaging for Imipramine maleate(Cat. No.:CAS No. 93980-91-7)

Imipramine maleate

Cat. No.: B12301841
CAS No.: 93980-91-7
M. Wt: 396.5 g/mol
InChI Key: LQGZMKDJRWNKAR-BTJKTKAUSA-N
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Description

Historical Context of Tricyclic Antidepressant Research

The emergence of tricyclic antidepressants in the mid-20th century marked a pivotal moment in the treatment and conceptualization of depression. numberanalytics.com Prior to their introduction, therapeutic options were limited and often carried significant risks. The development of TCAs, beginning with imipramine (B1671792), ushered in a new era of pharmacotherapy for depression. numberanalytics.comnih.gov

The journey of imipramine began in the early 1950s when the Swiss pharmaceutical company Geigy synthesized the compound, designated G22355. psychologytoday.compsychiatryonline.org Initially, based on its structural similarity to chlorpromazine, it was investigated for antipsychotic properties. wikipedia.orgresearchgate.net However, trials in patients with psychosis proved it to be ineffective for that purpose. wikipedia.orgpsychiatryonline.org

A significant breakthrough occurred when Swiss psychiatrist Roland Kuhn observed that the compound had a mood-elevating effect in patients with depression. numberanalytics.compsychiatryonline.org Kuhn's meticulous clinical observations, conducted in a remote Swiss hospital, revealed that imipramine was particularly effective for what was then termed "endogenous depression," characterized by vital sadness and psychomotor retardation. psychiatryonline.orgnih.gov Despite the prevailing skepticism that a chemical substance could alleviate depression, Kuhn's findings were presented in 1957 and the drug was marketed as Tofranil. nih.govpsychologytoday.compsychiatryonline.org

This serendipitous discovery established imipramine as the very first tricyclic antidepressant. wikipedia.orgcambridge.org Its three-ring chemical structure became the namesake for an entire class of drugs. wikipedia.org Subsequently, imipramine served as the prototypical compound, or blueprint, for the development of other TCAs, as pharmaceutical companies began modifying its structure to create new antidepressant agents like amitriptyline (B1667244) and desipramine (B1205290). wikipedia.orgpsychologytoday.comcambridge.org

The discovery of imipramine's clinical efficacy spurred intensive research into its mechanism of action. Early pharmacological studies in the late 1950s and 1960s were crucial in developing the first major neurochemical theory of depression. psychologytoday.comcambridge.org Researchers discovered that imipramine's primary action was to block the presynaptic reuptake of monoamine neurotransmitters, particularly norepinephrine (B1679862) and serotonin (B10506), thereby increasing their availability in the synaptic cleft. nih.govnih.govbritannica.com Its active metabolite, desipramine, was found to be a more potent inhibitor of norepinephrine reuptake. chemicalbook.comnih.gov

This mechanism stood in contrast to that of the other main class of antidepressants at the time, the monoamine oxidase inhibitors (MAOIs), which increased monoamine levels by preventing their enzymatic breakdown. nih.govbritannica.com The convergent action of these two distinct classes of drugs on monoamine systems provided strong evidence for their role in mood regulation. nih.gov These initial findings directly led to the formulation of the biogenic amine hypothesis of depression, which became the dominant theoretical framework for decades. psychologytoday.comresearchgate.net

Re-analysis of the earliest controlled trials of imipramine highlights its substantial effect size in initial studies.

Study PeriodNumber of Trials AnalyzedKey FindingNumber Needed to Treat (NNT)Conclusion
1959-196518Pooled drug/placebo response rate-ratio of 2.17. nih.gov3.1 nih.govResponses to imipramine in its earliest trials were significantly larger than in more recent antidepressant trials. nih.gov

This table summarizes findings from a meta-analytic re-analysis of early imipramine trials, illustrating the compound's initial observed efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O4 B12301841 Imipramine maleate CAS No. 93980-91-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93980-91-7

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H24N2.C4H4O4/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;5-3(6)1-2-4(7)8/h3-6,8-11H,7,12-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LQGZMKDJRWNKAR-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Neurotransmitter Transporter Modulation

Imipramine's most well-characterized mechanism is its ability to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. drugbank.com Its affinity and efficacy vary between the different transporters.

Imipramine (B1671792) demonstrates a very strong affinity for the serotonin (B10506) transporter (SERT), potently inhibiting the reuptake of serotonin. drugbank.comwikipedia.org As a tertiary amine tricyclic antidepressant (TCA), it is a more potent inhibitor of serotonin reuptake compared to secondary amine TCAs. drugbank.comdrugbank.com This high-affinity binding has been extensively documented, with reported inhibition constant (Ki) values for the human SERT typically in the low nanomolar range. wikipedia.org This action effectively increases the dwell time of serotonin in the synapse, allowing for greater stimulation of postsynaptic receptors. drugbank.com

In addition to its effects on serotonin, imipramine is also a strong inhibitor of the norepinephrine (B1679862) transporter (NET). drugbank.comwikipedia.org It binds to NET and blocks the reuptake of norepinephrine from the synaptic cleft, thereby potentiating adrenergic neurotransmission. fda.gov While its affinity for NET is significant, it is generally less potent compared to its affinity for SERT. drugbank.com

The selectivity of imipramine for SERT over NET is a key feature that distinguishes it from other TCAs, particularly its primary active metabolite, desipramine (B1205290). drugbank.comwikipedia.org Imipramine is metabolized in the liver via demethylation to form desipramine, a secondary amine TCA. clinpgx.org Unlike its parent compound, desipramine displays a reversed selectivity profile, with a much higher affinity for the norepinephrine transporter than for the serotonin transporter. drugbank.comwikipedia.org

This difference in transporter selectivity is significant; imipramine is considered a potent but relatively non-selective serotonin-norepinephrine reuptake inhibitor, while desipramine functions more selectively as a norepinephrine reuptake inhibitor. drugbank.comdrugbank.com Imipramine and its metabolite desipramine show negligible affinity for the dopamine (B1211576) transporter (DAT), indicating a low potential for direct dopaminergic reuptake inhibition. wikipedia.org

Binding Affinity of Imipramine and Desipramine for Monoamine Transporters
CompoundTransporterBinding Affinity (Ki, nM)
ImipramineSERT (Serotonin)1.3–1.4
ImipramineNET (Norepinephrine)20–37
ImipramineDAT (Dopamine)8,500
DesipramineSERT (Serotonin)17.6–163
DesipramineNET (Norepinephrine)0.63–3.5
DesipramineDAT (Dopamine)>10,000

Note: Ki values represent the concentration of the drug required to occupy 50% of the transporters. Lower values indicate stronger binding affinity. Data sourced from human transporter studies. wikipedia.org

Receptor Binding Profiles and Functional Consequences

Preclinical studies have shown that imipramine interacts with dopamine receptors. Specifically, it acts as an antagonist at the dopamine D2 receptor. wikipedia.orgnih.gov While its affinity for the D2 receptor is lower than for monoamine transporters, this blockade is considered pharmacologically relevant. guidetopharmacology.org Research in rat hippocampal slices demonstrated that acute imipramine perfusion could decrease the excitatory effects of dopamine agonists, indicating a direct D2 receptor blocking effect. nih.gov This interaction with the dopaminergic system may contribute to its mechanism of action in certain conditions. nih.gov

Imipramine is a potent antagonist of the histamine (B1213489) H1 receptor. wikipedia.orgnih.gov This antagonism is a characteristic feature of many first-generation tricyclic antidepressants. drugbank.comnih.gov The affinity of imipramine for the H1 receptor is significant, contributing to some of its secondary pharmacological effects. wikipedia.org As a tertiary amine, imipramine tends to be a more potent H1 antagonist than secondary amine TCAs like desipramine. nih.gov

Receptor Binding Profile of Imipramine
ReceptorBinding Affinity (Ki, nM)
Dopamine D231–47
Histamine H111–24

Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors. Lower values indicate stronger binding affinity. wikipedia.org

Sigma Receptor Activity

Preclinical studies have identified sigma receptors, particularly the sigma-1 subtype, as significant targets for imipramine. A substantial body of evidence suggests that many of the therapeutic effects of antidepressant drugs may be mediated through their interaction with these receptors. nih.gov Imipramine, along with other antidepressants, demonstrates a notable affinity for sigma-1 receptors. nih.gov

The functional consequences of this interaction are linked to neurotrophic factor signaling. For instance, sigma-active antidepressants, including imipramine, have been shown to potentiate Brain-Derived Neurotrophic Factor (BDNF)-stimulated signaling pathways. This potentiation in cultured cortical neurons can lead to increased intracellular calcium and subsequent glutamate (B1630785) release after chronic administration. nih.gov Furthermore, the interaction with sigma-1 receptors appears to influence neuronal structure. In PC12 cells, imipramine enhances neurite sprouting induced by Nerve Growth Factor (NGF), an effect that is also observed with selective sigma-1 receptor agonists. nih.gov This suggests that activation of sigma-1 receptors contributes to structural modifications that may be relevant to antidepressant efficacy. nih.gov The role of sigma-2 receptors in the action of imipramine is less clearly defined, though some research indicates that selective sigma-2 ligands can produce antidepressant-like activity in preclinical models. nih.gov

Other Receptor Interactions in Preclinical Models

Beyond its primary action on monoamine transporters, imipramine interacts with a variety of other receptor systems, which contributes to its broad pharmacological profile. These interactions are primarily antagonistic. Imipramine is a known antagonist of muscarinic acetylcholine (B1216132) receptors, which underlies its anticholinergic effects. wikipedia.orgjohnshopkins.edunih.gov It also demonstrates antagonism at histamine H1 receptors and alpha-1 adrenergic receptors. nih.govdrugbank.com The affinity for the alpha-1 adrenoceptor has been quantified with a Ki value of 38.1 nM. nih.gov

While imipramine is a potent inhibitor of serotonin and norepinephrine reuptake, it has negligible affinity for the dopamine transporter. wikipedia.org However, it has been shown to act as a blocker of D2 dopamine receptors. wikipedia.org These varied receptor interactions highlight the complex pharmacology of imipramine, extending beyond its classical definition as a monoamine reuptake inhibitor.

Receptor/TransporterInteraction/ActionReference
Serotonin Transporter (SERT)Potent Reuptake Inhibition wikipedia.orgdrugbank.com
Norepinephrine Transporter (NET)Strong Reuptake Inhibition wikipedia.orgdrugbank.com
Muscarinic Acetylcholine ReceptorsAntagonist wikipedia.orgjohnshopkins.edunih.gov
Histamine H1 ReceptorsAntagonist drugbank.com
Alpha-1 Adrenergic ReceptorsAntagonist (Ki = 38.1 nM) nih.gov
Dopamine D2 ReceptorsBlocker/Antagonist wikipedia.org
Dopamine Transporter (DAT)No Appreciable Affinity wikipedia.org
Sigma-1 ReceptorsBinding/Agonist Activity nih.gov

Intracellular Signaling Cascades

Imipramine modulates several intracellular protein kinase signaling pathways, which are believed to be central to its therapeutic effects. drugbank.com Research indicates that imipramine can directly inhibit Protein Kinase C (PKC). nih.gov In rat cerebral cortical slices, it was found to inhibit the potentiation of the cyclic AMP response that is mediated by PKC activators. nih.gov In contrast, other studies have shown that long-term administration of imipramine selectively increases the activity of cyclic AMP-dependent protein kinase (PKA) in the soluble fraction of the rat frontal cortex, while not affecting PKC activity in the same region. nih.gov This suggests that the effects of imipramine on protein kinase pathways are highly specific to the kinase, brain region, and cellular compartment. nih.gov In non-neuronal preclinical models, such as cancer cells, imipramine has been found to suppress signaling pathways involving PKC-δ. nih.govnih.govresearchgate.net

Preclinical research demonstrates that imipramine distinctively modulates the activity of the non-receptor tyrosine kinases FAK and PYK2, which are critical in cell adhesion and signaling. nih.govimrpress.com In a study involving chronic administration of imipramine to rats, the compound induced opposing effects on the phosphorylation of these two homologous kinases in the prefrontal cortex. nih.gov Specifically, imipramine treatment led to a decrease in FAK phosphorylation at its autophosphorylation site (Tyr397), while simultaneously increasing the phosphorylation of PYK2 at its corresponding site (Tyr402). nih.gov This increased PYK2 phosphorylation was observed predominantly after chronic treatment and suggests that enhanced PYK2 activation may serve as a compensatory mechanism for the inhibition of FAK. nih.gov These findings identify FAK and PYK2 as novel targets in the mechanism of imipramine's action, potentially linking the drug to the regulation of synaptic plasticity. nih.govimrpress.com

KinasePhosphorylation SiteEffect of Chronic ImipramineReference
Focal Adhesion Kinase (FAK)Tyrosine 397 (Tyr397)Decreased Phosphorylation nih.gov
Proline-Rich Tyrosine Kinase 2 (PYK2)Tyrosine 402 (Tyr402)Increased Phosphorylation nih.gov

The effect of imipramine on the Extracellular Signal-Regulated Kinase (ERK) pathway, a key cascade in neuroplasticity, appears to be context-dependent. In the rat prefrontal cortex, both acute and chronic imipramine treatment elevated the total protein levels of ERK1 and ERK2. nih.gov However, a significant increase in the phosphorylated, active form was only observed for pERK1. nih.gov In contrast, some studies have reported that chronic imipramine administration has no significant effect on the related mTORC1 signaling pathway in the prefrontal cortex. nih.gov In different preclinical models, such as cancer cell lines, imipramine has been shown to suppress the EGFR/ERK signaling pathway. researchgate.net Yet another study observed that imipramine could induce a rapid and potent increase in ERK 1/2 phosphorylation. researchgate.net The ERK pathway is widely considered a crucial substrate for antidepressants, as chronic stress often leads to its downregulation, an effect that is typically reversed by antidepressant treatment. nih.gov The varied findings for imipramine suggest its modulation of the ERK pathway is highly dependent on the specific cellular and physiological environment.

A significant body of preclinical evidence demonstrates that imipramine exerts potent inhibitory effects on the Nuclear Factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov This anti-inflammatory action is considered a key component of its therapeutic mechanism. researchgate.net In microglial cells, imipramine can negatively regulate the lipopolysaccharide (LPS)-induced nuclear translocation of the p65 subunit of NF-κB. nih.gov Similarly, in astrocytes stimulated with Tumor Necrosis Factor-alpha (TNFα), imipramine was found to suppress the phosphorylation of both the inhibitor of κBα (IκBα) and the p65 subunit, thereby preventing the translocation of p65 into the nucleus. nih.gov

The inhibition of the NF-κB pathway by imipramine leads to significant downstream consequences, most notably the reduced production and expression of pro-inflammatory mediators. nih.gov Studies have consistently shown that imipramine treatment decreases the gene expression and release of cytokines such as TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as chemokines like CXCL1. nih.govnih.govmdpi.com This suppression of NF-κB can be achieved through the modulation of upstream signaling kinases, including Protein Kinase C-delta (PKC-δ) and AKT. nih.govresearchgate.netmdpi.com

JAK/STAT, MAPK, and PI3K Pathway Suppression

Preclinical investigations have explored the influence of imipramine on several critical intracellular signaling pathways involved in cell proliferation, inflammation, and survival, notably the Phosphatidylinositol 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.

Studies in non-neural cell types, such as metastatic castration-resistant prostate cancer cells (PC-3), have demonstrated that imipramine can significantly inhibit the PI3K/AKT signaling pathway. mdpi.comnih.gov Treatment with imipramine was found to downregulate the expression of phosphorylated AKT (p-AKT), a key downstream effector of PI3K. mdpi.comnih.gov This inhibition of AKT phosphorylation leads to a cascade of downstream effects, including the suppression of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.net Specifically, imipramine treatment resulted in decreased phosphorylation of inhibitor of κB kinase (IKK)α/β, inhibitor of κB (IκBα), and the p65 subunit of NF-κB. mdpi.com

In contrast to its suppressive effect on the PI3K/AKT pathway, imipramine's interaction with the MAPK pathway appears more complex. The same studies on PC-3 cells showed that imipramine treatment led to an upregulation of phospho-extracellular signal-regulated kinase (ERK1)/2 protein expression levels. mdpi.comnih.gov

The direct effects of imipramine on the JAK/STAT pathway are less extensively characterized in the available preclinical literature. While the JAK/STAT pathway is a critical regulator of immune responses and is implicated in neuroinflammation, direct evidence of imipramine-mediated suppression of this specific pathway in neural tissues is not prominently featured in recent studies. nih.govresearchgate.net However, research has shown that imipramine can impede glioma progression by inhibiting the Yes-associated protein (YAP), a recognized oncogene, in a manner independent of the Hippo pathway. nih.govnih.gov This action involves both the suppression of YAP transcription and the promotion of its translocation from the nucleus to the cytoplasm. nih.govnih.gov

Signaling PathwayEffect of ImipramineKey Molecular FindingsCell/Tissue ModelReferences
PI3K/AKTSuppressionSignificantly downregulated p-AKT protein expression; Decreased phosphorylation of IKKα/β, IκBα, and p-p65.Metastatic Castration-Resistant Prostate Cancer (PC-3) cells mdpi.com, nih.gov, researchgate.net
MAPK/ERKActivationUpregulated phospho-extracellular signal-regulated kinase (ERK1)/2 protein expression.Metastatic Castration-Resistant Prostate Cancer (PC-3) cells mdpi.com, nih.gov
JAK/STATNot extensively characterizedDirect suppressive effects in neural tissues are not well-documented in the provided sources.N/A nih.gov, researchgate.net
YAP (Hippo Pathway-Independent)InhibitionSuppressed YAP transcription and promoted its translocation from nucleus to cytoplasm.Immortalized and primary glioma cells nih.gov, nih.gov

Epigenetic Modulation and Gene Expression Regulation

Imipramine's long-term therapeutic actions are increasingly understood to involve profound changes in gene expression, mediated by epigenetic mechanisms. These modifications alter the accessibility of DNA to transcription factors without changing the DNA sequence itself, leading to lasting adaptations in neural circuits.

A key epigenetic mechanism influenced by imipramine is histone acetylation, a process that generally loosens chromatin structure and permits gene transcription. nih.govnih.gov Preclinical studies have shown that long-term imipramine treatment (e.g., 48 hours) in mouse cortical neurons leads to a decrease in the activity of specific histone deacetylases (HDACs), which are enzymes that remove acetyl groups and typically repress gene expression. nih.govnii.ac.jp Specifically, the activity of HDAC3 and HDAC4 was found to be diminished following prolonged exposure to imipramine. nih.govnii.ac.jp This reduction in HDAC activity results in an increase in the acetylation of histone H3 at specific lysine (B10760008) residues (H3K9 and H3K27) within the promoter regions of target genes. nih.govnii.ac.jp This mechanism suggests that imipramine can shift the balance towards a state of active gene transcription in certain neuronal populations.

Target Enzyme/ProteinEffect of Long-Term ImipramineConsequenceModel SystemReferences
HDAC3Decreased ActivityIncreased histone acetylationMouse cortical neurons nih.gov, nii.ac.jp
HDAC4Decreased ActivityIncreased histone acetylationMouse cortical neurons nih.gov, nii.ac.jp
Histone H3 (at K9 and K27)Increased AcetylationFacilitated gene expression (e.g., NR2B promoter)Mouse cortical neurons nih.gov, nii.ac.jp

The epigenetic changes induced by imipramine have direct consequences for the expression of neurotransmitter receptors critical for synaptic plasticity. nih.govnii.ac.jp One of the most notable findings is the regulation of the N-methyl-D-aspartate (NMDA) receptor. While acute imipramine treatment has been reported to inhibit NMDA receptor activity, long-term treatment has the opposite effect. nih.govnii.ac.jp

Prolonged (48-hour) treatment of mouse cortical neurons with imipramine was shown to increase the expression of the NMDA receptor subunit 2B (NR2B, also known as GluN2B). nih.govnii.ac.jp This upregulation is directly linked to the epigenetic mechanisms described previously; the increased acetylation of histones H3K9 and H3K27 occurs specifically in the promoter region of the gene encoding NR2B. nih.govnii.ac.jp This finding demonstrates a sophisticated, time-dependent mechanism where imipramine reshapes neuronal function by altering the very composition of key synaptic receptors through epigenetic control. nih.govnii.ac.jp The regulation of the NR2A/NR2B ratio is a critical factor in determining the threshold for synaptic plasticity. nih.gov

Gene/ProteinEffect of Long-Term ImipramineUnderlying MechanismFunctional OutcomeReferences
NR2B (GluN2B) SubunitIncreased expressionIncreased acetylation of histones H3K9 and H3K27 in the NR2B promoter region.Increased Ca2+ influx through NMDA receptors. nih.gov, nii.ac.jp

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity, and its dysregulation has been strongly implicated in depression. austinpublishinggroup.commdpi.com Imipramine treatment has been shown to modulate the BDNF system at multiple levels.

In cultured rat brain astrocytes, imipramine dose-dependently increased the expression of BDNF mRNA. nih.gov This induction was found to be mediated through the activation of the transcription factor cAMP response element binding protein (CREB) via the PKA and/or ERK pathways. nih.gov Furthermore, in animal models of depression induced by maternal deprivation, chronic imipramine treatment successfully reversed the stress-induced decrease in BDNF protein levels in the amygdala. nih.gov Interestingly, some research indicates that antidepressant treatments, including imipramine, can rapidly increase the phosphorylation of the BDNF receptor, TrkB, within 30-60 minutes of administration, an effect that occurs prior to any detectable increase in BDNF gene expression itself. austinpublishinggroup.com This suggests that imipramine can both sensitize the cellular response to existing BDNF and, over the longer term, increase its production.

Molecular TargetEffect of ImipramineObserved FindingModel SystemReferences
BDNF mRNAIncreased ExpressionDose-dependent increase in BDNF mRNA.Cultured rat brain astrocytes nih.gov
BDNF ProteinReversed DeficitsReversed stress-induced decreases in BDNF levels in the amygdala.Maternally deprived adult rats nih.gov
TrkB ReceptorIncreased PhosphorylationRapid increase in phosphorylation within 30-60 minutes of administration.Rat Prefrontal Cortex and Hippocampus austinpublishinggroup.com

To understand the broad impact of imipramine on neuronal function, researchers have employed DNA microarray technology to perform global gene expression profiling in rodent brain tissues. nih.govnih.gov These studies reveal that imipramine treatment orchestrates a complex transcriptional program, altering the expression of a wide array of genes.

In a study analyzing the rat fronto-temporal cortex after 4 weeks of treatment, imipramine was found to alter the expression of 14 genes from a pool of 3200, with 8 genes being over-expressed and 6 genes being decreased. nih.gov The affected genes belonged to diverse functional classes, including signal transduction (e.g., phosphatidylinositol transfer protein), cell survival, and protein metabolism. nih.gov

Another investigation in the rat prefrontal cortex identified four clusters of genes with significantly altered expression patterns following chronic imipramine administration. nih.govhelsinki.fi Functional analysis revealed that genes encoding proteins involved in cAMP metabolism, postsynaptic membrane proteins, and proto-oncogenes were significantly overrepresented in these clusters. nih.gov The study also noted that serine proteases as a group were similarly regulated. nih.gov These findings demonstrate that imipramine's therapeutic effects are not due to a single molecular change, but rather a coordinated reprogramming of gene networks that regulate synaptic function, signaling, and neuronal plasticity. nih.govnih.gov

Study FocusBrain RegionKey FindingsRegulated Gene ClassesReferences
Gene Expression ProfilingRat Fronto-temporal Cortex8 genes up-regulated, 6 genes down-regulated (after 4 weeks).Signal transduction, structural elements, protein metabolism, cell survival. nih.gov
Gene Expression Pattern AnalysisRat Prefrontal CortexIdentified four expression profile cluster areas with overrepresentation of specific functional classes.cAMP metabolism, postsynaptic membrane proteins, proto-oncogenes, serine proteases. nih.gov, helsinki.fi

Neurobiological Effects in Advanced Preclinical Models

Glial Cell Function and Immunomodulation

Oxidative Stress Pathway Influence in Glial Cells

Imipramine (B1671792) has demonstrated a significant influence on oxidative stress pathways within glial cells, primarily astrocytes and microglia. Proteomic analyses of rat primary mixed glial cultures revealed that imipramine modulated proteins involved in oxidative stress, notably elevating the levels of glutathione (B108866) transferases researchgate.netnih.gov. These enzymes are critical components of the cellular defense system against oxidative damage. Furthermore, imipramine has been observed to reduce the release of pro-inflammatory factors such as nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) from activated microglia ualberta.ca. These findings suggest a role for imipramine in mitigating neuroinflammatory processes driven by oxidative stress in glial cells, potentially shifting them towards a more quiescent state researchgate.netresearchgate.net.

However, the precise impact of imipramine on oxidative stress can be context-dependent. While some studies indicate a reduction in oxidative damage, particularly in brain regions following traumatic brain injury mdpi.com, other research using lipopolysaccharide (LPS) administration models has shown differential effects based on dosage. A lower dose of imipramine decreased nitric oxide in the brain, whereas a higher dose increased both nitric oxide and lipid peroxidation (LPO) markers in brain tissue nih.govexcli.de. In hepatic tissues, imipramine's effect on oxidative stress markers was also complex, with some models showing no prevention of stress-induced oxidative damage and even an increase in lipid peroxidation in non-reactive animals nih.gov.

Phagocytosis and Cell Migration Modulation in Glial Cultures

Imipramine has been shown to influence proteins associated with phagocytosis and cell migration in glial cell cultures researchgate.netnih.govresearchgate.net. These modulations suggest that imipramine can alter the functional repertoire of glial cells, potentially affecting their roles in immune surveillance, debris clearance, and tissue repair. The observed changes in proteins related to these processes contribute to the understanding that imipramine can induce a transition in glial cells, particularly microglia, towards a more quiescent and metabolically less demanding phenotype researchgate.netresearchgate.net.

Mitochondrial Bioenergetics and Cellular Metabolism

Effects on Mitochondrial Membrane Potential

Research indicates that imipramine can negatively impact mitochondrial membrane potential (MMP). Studies have reported that imipramine down-regulates proteins crucial for maintaining MMP, such as Aralar, a key component of the malate-aspartate shuttle. In BV2 microglia, the downregulation of Aralar by imipramine was associated with mitochondrial depolarization and a decrease in intracellular ATP levels researchgate.net. Furthermore, in cancer cell lines, imipramine treatment has been linked to the generation of reactive oxygen species (ROS), which can precede the loss of MMP and contribute to cellular dysfunction nih.gov. These findings suggest that imipramine's effects on mitochondrial bioenergetics may involve a reduction in MMP, potentially contributing to cellular changes.

Regulation of Glycolysis and Energy Metabolism-Related Proteins

Imipramine demonstrates a notable influence on cellular energy metabolism, particularly by upregulating proteins associated with glycolysis researchgate.netnih.govresearchgate.net. Concurrently, it has been observed to down-regulate numerous mitochondrial proteins, including those involved in oxidative phosphorylation researchgate.netnih.gov. This dual effect suggests a metabolic shift in cells treated with imipramine, favoring glycolytic pathways for energy production over mitochondrial respiration. Studies examining imipramine's impact on rat brain mitochondria have shown it can stimulate respiration rates with certain substrates while decreasing them with others, indicating a complex modulation of mitochondrial function researchgate.net. This metabolic reprogramming may be a key aspect of imipramine's broader cellular effects.

Impact on Oxidative Stress Responses

Imipramine's role in oxidative stress responses is multifaceted. While it can influence proteins integral to oxidative stress pathways researchgate.netnih.gov, its net effect can vary. In certain preclinical models, imipramine has been associated with a reduction in oxidative stress markers, such as decreased lipid peroxidation and increased levels of antioxidant enzymes like reduced glutathione (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT) excli.dejptcp.com. This protective effect has been noted in models of depression and in liver tissue following LPS challenge excli.dejptcp.com. Conversely, other studies suggest that imipramine can contribute to oxidative stress. For instance, in models of brain inflammation, higher doses of imipramine have been linked to increased oxidative stress markers and nitric oxide production nih.govexcli.de. Additionally, imipramine can induce ROS generation, which is a precursor to mitochondrial membrane potential loss and can trigger apoptotic cascades nih.gov.

Autophagy Induction in Glial and Cancer Cell Lines

Imipramine has been identified as an inducer of autophagy, a cellular self-degradation process, particularly in cancer cell lines. Specifically, in U-87MG human glioma cells, imipramine stimulates autophagy, evidenced by the formation of acidic vesicular organelles and the conversion of LC3-I to LC3-II, a marker of autophagosome formation medchemexpress.comnih.gov. This autophagy induction appears to be a primary mechanism for imipramine-induced cell death in these glioma cells, distinct from apoptosis, and is dependent on the protein Beclin-1 nih.gov. In glioblastoma (GBM) models, imipramine has been shown to hyperactivate cancer cell autophagy, which contributes to stimulating anti-tumor immunity ludwigcancerresearch.orgnih.gov. Furthermore, imipramine exhibits synergistic effects on autophagy in glioma cell lines when used in combination with other therapeutic agents researchgate.net. While the prompt includes glial cells, the direct evidence for imipramine-induced autophagy is predominantly reported in cancer cell lines.

Behavioral Neuropharmacology in Animal Models of Neurological States

The behavioral neuropharmacology of imipramine maleate (B1232345) has been extensively studied using various animal models designed to mimic aspects of human neurological and psychiatric conditions. These investigations explore imipramine's impact on fundamental behaviors, stress reactivity, and pathological processes associated with neurological disorders.

Modulation of Appetitive Behavior and Anhedonia-like States

Imipramine has shown efficacy in models of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. In rodent models, anhedonia is often assessed through measures of sucrose (B13894) consumption and reward-based behaviors. Studies utilizing chronic social stress paradigms have indicated that imipramine can restore impaired appetitive behaviors. For instance, in socially stressed rats, chronic imipramine administration was found to restore anhedonia-like absence of anticipatory behavior, suggesting a normalization of reward sensitivity researchgate.netnih.gov. While specific numerical data on sucrose consumption changes in response to imipramine in anhedonic models were not detailed in the provided snippets for direct table generation, the consistent finding is the restoration of these appetitive responses researchgate.netnih.gov. Chronic unpredictable mild stress models have demonstrated that such stress abolishes or greatly attenuates place preference conditioning associated with rewards, an effect that imipramine aims to reverse by restoring sensitivity to rewards nih.gov.

Stress Response System Modulation

Imipramine influences the neurobiological underpinnings of the stress response system, particularly the hypothalamic-pituitary-adrenal (HPA) axis. In animal models of social defeat stress, imipramine has been shown to attenuate the stress-induced increase in plasma corticosterone (B1669441) nih.gov. Furthermore, it has demonstrated an ability to block stress-induced increases in pro-inflammatory cytokines such as IL-6 in plasma nih.gov. Preclinical findings suggest that imipramine has an intrinsic effect on central components of the HPA axis, consistent with observations in humans where chronic imipramine administration led to decreased responses in peak ACTH and cortisol to ovine corticotropin-releasing hormone (CRH) and in peak ACTH to arginine vasopressin nih.gov. In models of immobility stress, imipramine has been observed to influence immobility time and swimming time, indicative of antidepressant-like effects on behavior, and also affects serum levels of corticosterone and glucose neliti.comuran.ua. Additionally, imipramine has been noted to prevent stress-induced increases in monocyte progenitors in the bone marrow nih.gov.

Seizure-Induced Neuronal Damage Mitigation

Imipramine exhibits neuroprotective properties in animal models of seizures, which can lead to significant neuronal damage. In a pilocarpine-induced seizure model, imipramine has been shown to mitigate seizure-induced neuronal loss in hippocampal regions, including the hilus, CA3, CA1, and subiculum nih.gov. This neuroprotection is associated with a reduction in oxidative stress, apoptosis, and cognitive impairments, alongside an enhancement of neurogenesis nih.gov. Imipramine also demonstrated the ability to attenuate the seizure-induced upregulation of acid sphingomyelinase (ASMase) in the hippocampus nih.gov. In models of maximal electroshock (MES)-induced seizures, imipramine has shown anticonvulsant efficacy. When administered alone, imipramine at specific doses reduced the incidence of tonic hind limb extension (THLE), a measure of seizure severity. A combination therapy involving imipramine also demonstrated significant neuroprotection and a complete abolition of THLE.

Treatment GroupTonic Hind Limb Extension (THLE) IncidenceProtection (%)
Control (MES-induced)Not specified0%
Imipramine (10 mg/kg)50%50%
Imipramine (20 mg/kg)30%70%
Carbamazepine (20 mg/kg) + Imipramine (10 mg/kg)0%100%

Table 1: Incidence of Tonic Hind Limb Extension (THLE) in Rats Following Maximal Electroshock (MES) with Imipramine Treatment. mdpi.com

Investigations in Models of Neurodegenerative Processes

Imipramine has been investigated for its potential benefits in animal models of neurodegenerative diseases, such as Alzheimer's disease. In a rat model of streptozotocin (B1681764) (STZ)-induced memory impairment, imipramine demonstrated an ability to improve cognitive deficits nih.gov. This cognitive improvement was correlated with an increase in markers of neurogenesis (e.g., Nestin, DCX, Ki67) and neurotrophic factors (e.g., BDNF, GDNF), as well as a decrease in neuroinflammatory markers (e.g., IL-6, IL-1β, TNF-α) nih.gov. Furthermore, in a genetic animal model of depression, imipramine treatment was found to increase the number of hippocampal synapses and neurons, suggesting a role in promoting neuronal plasticity and potentially counteracting neurodegenerative processes associated with depressive states au.dk.

Metabolic Pathways and Enzyme Interactions: in Vitro and Animal Studies

Phase I Biotransformation Pathways

Phase I metabolism of imipramine (B1671792) predominantly involves N-demethylation, hydroxylation, and N-oxidation, catalyzed by various enzyme systems.

The N-demethylation of imipramine to its active metabolite, desipramine (B1205290), is a major metabolic pathway. clinpgx.orgresearchgate.netdrugbank.comoup.comsmpdb.ca This reaction is primarily catalyzed by several cytochrome P450 (CYP) isoenzymes. clinpgx.orgresearchgate.netdrugbank.comoup.comsmpdb.ca

CYP2C19: This enzyme is a principal contributor to the N-demethylation of imipramine. clinpgx.orgresearchgate.netoup.comsmpdb.catandfonline.com Individuals with genetic variations in the CYP2C19 gene can exhibit different metabolic rates, leading to variability in plasma concentrations of imipramine and desipramine. clinpgx.orgnih.gov

CYP1A2 and CYP3A4: In vitro studies using human liver microsomes have demonstrated that CYP1A2 and CYP3A4 are also major enzymes involved in imipramine's N-demethylation. researchgate.netnih.gov While CYP1A2 appears to be more efficient with a lower Km and higher Vmax, it is present in lower concentrations than CYP3A4. researchgate.net Some in vivo studies, however, have not found significant evidence for the involvement of CYP1A2 or CYP3A4 in this pathway, suggesting that their roles might be more prominent in vitro. nih.gov The contribution of these enzymes can also be influenced by the co-administration of drugs that induce or inhibit them. researchgate.netnih.gov

Enzymes Involved in Imipramine N-Demethylation

EnzymeRole in N-DemethylationKey Findings from Studies
CYP2C19Major contributorGenetic polymorphisms significantly impact metabolism. clinpgx.orgnih.gov
CYP1A2ContributorShown to be a major enzyme in in vitro studies. researchgate.netnih.gov
CYP3A4ContributorDemonstrated as a major enzyme in in vitro experiments. researchgate.netnih.gov

Hydroxylation is another significant Phase I metabolic pathway for both imipramine and its metabolite, desipramine. This process involves the addition of a hydroxyl group to the aromatic ring or the aliphatic side chain.

Aromatic Hydroxylation: The primary hydroxylation reaction is the 2-hydroxylation of both imipramine and desipramine, which is predominantly catalyzed by CYP2D6 . clinpgx.orgresearchgate.netoup.comnih.govnih.gov This leads to the formation of 2-hydroxyimipramine (B23145) and 2-hydroxydesipramine (B23142), respectively. clinpgx.orgnih.gov The activity of CYP2D6 is subject to genetic polymorphism, which can lead to significant interindividual differences in the rate of hydroxylation. nih.govnih.gov In some cases, saturation of the hydroxylation pathway has been observed at higher doses, leading to dose-dependent kinetics. clinpgx.orgnih.gov

Side-Chain Hydroxylation: 10-hydroxylation of imipramine and desipramine also occurs, though to a lesser extent than 2-hydroxylation. researchgate.netoup.comnih.gov The specific enzymes responsible for this pathway are less clearly defined but are part of the cytochrome P450 system.

Hydroxylation Pathways of Imipramine and its Metabolites

ReactionPrimary EnzymeResulting Metabolite(s)
2-Hydroxylation of ImipramineCYP2D62-hydroxyimipramine
2-Hydroxylation of DesipramineCYP2D62-hydroxydesipramine
10-Hydroxylation of ImipramineCytochrome P45010-hydroxyimipramine

N-oxidation represents another route of Phase I metabolism for imipramine, leading to the formation of imipramine N-oxide. nih.govnih.govresearchgate.net

Flavin-Containing Monooxygenase (FMO): This metabolic reaction is catalyzed by the flavin-containing monooxygenase (FMO) system, which is distinct from the cytochrome P-450 system. nih.govnih.gov Studies have demonstrated FMO activity in human brain microsomes, suggesting that this pathway may be relevant to the local metabolism of imipramine within the central nervous system. nih.gov In vitro studies with rat brain microsomes have also characterized the formation of imipramine N-oxide via FMO. nih.gov The optimal pH for the N-oxidation of imipramine by brain FMO has been reported to be 8.5. nih.gov The activity of FMO can be modulated by various compounds, and in the case of imipramine, it can act as both an activator and an inhibitor of FMO1 activity depending on the substrate concentration. nih.gov

Phase II Biotransformation Pathways

Following Phase I reactions, the resulting metabolites, particularly the hydroxylated forms, undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion.

Glucuronidation is the primary Phase II pathway for imipramine metabolites. clinpgx.org

UDP-Glucuronosyltransferases (UGTs): This process involves the conjugation of the hydroxylated metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). clinpgx.orgtandfonline.com Specifically, UGT1A4 has been identified as the key enzyme responsible for the N-glucuronidation of imipramine itself, forming imipramine N+-glucuronide. nih.govpsu.educhinaphar.com The hydroxylated metabolites, 2-hydroxyimipramine and 2-hydroxydesipramine, are also conjugated to form their respective glucuronides. clinpgx.orgnih.gov Studies have shown that high concentrations of imipramine can inhibit its own glucuronide conjugation. nih.govchinaphar.com

Metabolite Formation and Characterization

The metabolism of imipramine results in a variety of metabolites, some of which are pharmacologically active.

Desipramine: As the primary active metabolite, desipramine is formed through N-demethylation of imipramine. smpdb.cadrugbank.com It is itself a tricyclic antidepressant and is further metabolized, primarily through 2-hydroxylation by CYP2D6. nih.govdrugbank.com

2-Hydroxyimipramine and 2-Hydroxydesipramine: These are major hydroxylated metabolites formed by the action of CYP2D6. nih.govnih.gov They are considered to be pharmacologically active and can accumulate in the plasma. nih.govdrugbank.com Their concentrations can vary widely among individuals due to the genetic polymorphism of CYP2D6. nih.gov

Imipramine N-oxide: Formed through FMO-catalyzed N-oxidation, this metabolite has been identified in both in vitro and in vivo studies. nih.govwikipedia.org

Other Metabolites: Minor metabolites include 10-hydroxyimipramine, 10-hydroxydesipramine, and didesmethylimipramine. nih.govnih.gov In rabbit liver homogenates, N-hydroxydesmethylimipramine has been identified as a metabolite of both imipramine and desipramine. nih.gov

Major Metabolites of Imipramine and Their Formation Pathways

MetaboliteFormation PathwayKey Enzymes
DesipramineN-demethylationCYP2C19, CYP1A2, CYP3A4 clinpgx.orgresearchgate.netoup.comsmpdb.canih.gov
2-HydroxyimipramineAromatic hydroxylationCYP2D6 clinpgx.orgresearchgate.netoup.comnih.gov
2-HydroxydesipramineAromatic hydroxylation of desipramineCYP2D6 nih.govdrugbank.com
Imipramine N-oxideN-oxidationFMO nih.govnih.gov
Imipramine N+-glucuronideN-glucuronidationUGT1A4 nih.govpsu.edu
2-hydroxyimipramine glucuronideGlucuronidation of 2-hydroxyimipramineUGTs clinpgx.orgnih.gov
2-hydroxydesipramine glucuronideGlucuronidation of 2-hydroxydesipramineUGTs clinpgx.orgnih.gov

Desipramine and Didemethylimipramine Formation Pathways

Imipramine undergoes extensive metabolism, with N-demethylation being a primary route, leading to the formation of its main active metabolite, desipramine. oup.comnih.gov This process is catalyzed by several cytochrome P450 (CYP) enzymes in the liver. oup.com In vitro studies using human liver microsomes have identified CYP2C19 as a major contributor to this pathway, with smaller contributions from CYP1A2 and CYP3A4. oup.comclinpgx.orgresearchgate.net The formation of desipramine from imipramine has been shown to exhibit biphasic kinetics in human hepatocytes, suggesting the involvement of at least two distinct enzymes with different affinities (a high-affinity and a low-affinity enzyme). researchgate.net

Further demethylation of desipramine can occur, leading to the formation of didemethylimipramine. nih.gov Desipramine itself is a substrate for metabolism, primarily through hydroxylation, but its metabolic pathways are interconnected with those of the parent compound, imipramine. clinpgx.orgnih.gov

Hydroxylated Metabolite Identification (e.g., 2-Hydroxyimipramine, 2-Hydroxydesipramine)

Hydroxylation represents another major metabolic pathway for imipramine and its primary metabolite, desipramine. The most significant hydroxylated metabolites identified are 2-hydroxyimipramine and 2-hydroxydesipramine. clinpgx.orgnih.gov The formation of these metabolites is predominantly catalyzed by the cytochrome P450 isozyme CYP2D6. oup.comclinpgx.orgresearchgate.net Studies have confirmed that CYP2D6 is responsible for the 2-hydroxylation of both imipramine and desipramine. nih.govresearchgate.net

In addition to the 2-hydroxy metabolites, 10-hydroxyimipramine has also been identified as a metabolite in human liver microsomes, although it is formed in smaller quantities compared to 2-hydroxyimipramine. oup.comresearchgate.net The formation of these hydroxylated metabolites is a rate-limited process, and their plasma concentrations generally follow those of the parent compound without significant accumulation. nih.gov In some individuals, the concentration of 2-hydroxydesipramine can be substantial, sometimes even exceeding the concentration of desipramine itself. nih.gov

Parent CompoundMetabolic PathwayPrimary Enzyme(s)Resulting Metabolite(s)Reference
ImipramineN-DemethylationCYP2C19, CYP1A2, CYP3A4Desipramine oup.comclinpgx.orgresearchgate.net
ImipramineHydroxylationCYP2D62-Hydroxyimipramine, 10-Hydroxyimipramine oup.comresearchgate.net
DesipramineHydroxylationCYP2D62-Hydroxydesipramine clinpgx.org
ImipramineN-OxidationFMOImipramine N-oxide nih.govnih.gov

Imipramine N-oxide Formation and Species Differences

N-oxidation is another metabolic route for imipramine, resulting in the formation of imipramine N-oxide. nih.govmedchemexpress.com This reaction is catalyzed by flavin-containing monooxygenase (FMO) enzymes, which are distinct from the cytochrome P-450 system. nih.govtandfonline.com The formation of imipramine N-oxide has been demonstrated in rat thoracic aortic endothelial cells and is competitively inhibited by methimazole, a known FMO inhibitor. nih.gov

Significant species differences exist in the N-oxidation of imipramine. nih.gov Studies comparing rat, mouse, and human microsomes revealed different metabolic profiles. nih.gov For instance, imipramine N-oxide was identified as the major metabolite in mouse microsomes, whereas it was not detected in human samples under the same conditions. nih.gov In dogs and guinea pigs, N-oxide formation can surpass the sum of all other metabolites for similar compounds. tandfonline.com In rats, N-oxidation via pulmonary microsomal FMO is an appreciable pathway, a finding not replicated in rabbits. nih.gov These species-specific variations highlight the challenges in extrapolating metabolic data from animal models to humans.

Enzyme Kinetics and Inhibition Studies in Microsomal Systems

In Vitro Metabolic Inhibition between Imipramine and its Metabolites

In vitro studies, particularly using rat liver microsomes, have demonstrated mutual metabolic inhibition between imipramine and its metabolites. nih.gov A competitive inhibitory relationship exists between the different metabolic pathways. For example, desipramine competitively inhibits the formation of 2-hydroxyimipramine from the parent drug, imipramine. nih.gov Conversely, imipramine inhibits the formation of 2-hydroxydesipramine from desipramine. nih.gov

Precursor-Metabolite Interactions in Cytochrome P450 Substrates

The metabolic interactions between imipramine and its metabolites are rooted in their shared reliance on specific cytochrome P450 isozymes. nih.gov The competitive inhibition observed between the hydroxylation pathways of imipramine and desipramine strongly suggests they are metabolized by the same species of cytochrome P450, namely CYP2D6. nih.govnih.gov Likewise, the demethylation pathways of imipramine and 2-hydroxyimipramine also appear to share the same P450 enzyme(s). nih.gov

Kinetic studies in rat liver microsomes have characterized the enzymes involved in these pathways. Imipramine and desipramine 2-hydroxylations are mediated by a high-affinity, low-capacity (saturable) enzyme system, consistent with CYP2D6 activity. nih.gov In contrast, the N-demethylation of imipramine to form desipramine is mediated by a low-affinity, high-capacity (non-saturable) enzyme system, involving isozymes like CYP1A2, CYP3A4, and CYP2C19. clinpgx.orgnih.gov The accurate prediction of steady-state concentrations of imipramine and desipramine in kinetic models requires the incorporation of this mutual competitive inhibition between their respective 2-hydroxylation pathways. nih.gov

InhibitorSubstrateInhibited PathwayEnzyme SystemReference
DesipramineImipramine2-Hydroxylation (to 2-Hydroxyimipramine)CYP2D6 nih.gov
ImipramineDesipramine2-Hydroxylation (to 2-Hydroxydesipramine)CYP2D6 nih.gov
2-HydroxyimipramineImipramineN-Demethylation (to Desipramine)CYP1A2, CYP2C19, CYP3A4 nih.gov

Preclinical Pharmacokinetic Profiles

Preclinical studies reveal that imipramine is characterized by rapid and extensive metabolism, a high clearance rate (0.8-1.5 L/min), and a significant first-pass elimination effect (30-70%) following oral administration. nih.gov Less than 5% of a dose is typically eliminated unchanged. clinpgx.org The drug is lipophilic, leading to a large apparent volume of distribution, estimated to be between 10-20 L/kg or 650-1100 L. nih.govdrugbank.com Imipramine is approximately 86% bound to plasma proteins. kentpharma.co.uk

The elimination half-life is in the range of 6-20 hours. nih.goviiab.me In rats, biliary and urinary excretion of the unchanged parent compound are negligible compared to the metabolic clearance. nih.gov The pharmacokinetic profile shows considerable inter-individual variability, which is largely attributed to genetic polymorphisms in metabolic enzymes, particularly CYP2D6 and CYP2C19. nih.govnih.gov In animal models, chronic administration of imipramine has been shown to affect the expression and activity of various CYP enzymes. For example, in rats, chronic treatment increased the expression and activity of CYP2B. nih.gov

Absorption and Distribution Characteristics in Animal Models

Animal models have been fundamental in characterizing the absorption and distribution of imipramine. These studies provide a crucial window into how the compound behaves in a biological system before human trials.

Imipramine is known to be extensively bound to plasma proteins, a characteristic that significantly influences its distribution and availability to target tissues. In rats, imipramine demonstrates high affinity for various plasma proteins, including albumin, alpha 1-acid glycoprotein (B1211001) (AAG), and lipoproteins. nih.govnih.gov It also binds to erythrocytes. nih.gov The binding to lipoproteins has been observed to be even more pronounced in subjects with hyperlipoproteinemia, indicating a correlation with plasma cholesterol and triglyceride levels. nih.gov

Research using equilibrium dialysis has shown that the binding of imipramine to liver microsomes is remarkably consistent across different species. Studies have reported that the binding characteristics in rat, dog, and monkey liver microsomes are almost identical to those observed in human liver microsomes. researchgate.net This cross-species similarity is valuable for extrapolating metabolic data from animal models to humans. The unbound fraction of imipramine in liver microsomes (fu(mic)), a critical parameter for predicting hepatic clearance, has been determined to be 0.16 at a microsomal protein concentration of 1.0 mg/mL. researchgate.net

Interactive Data Table: Plasma and Microsomal Protein Binding of Imipramine

SpeciesMatrixPercent BoundUnbound Fraction (fu)Key Binding Proteins
RatPlasmaHighly Bound nih.gov-Albumin, α1-Acid Glycoprotein, Lipoproteins nih.gov
DogLiver MicrosomesSimilar to Human researchgate.net0.16 (fu(mic)) researchgate.net-
MonkeyLiver MicrosomesSimilar to Human researchgate.net0.16 (fu(mic)) researchgate.net-
HumanPlasmaHighly Bound nih.gov-Albumin, α1-Acid Glycoprotein, Lipoproteins nih.govnih.gov
HumanLiver Microsomes-0.16 (fu(mic)) researchgate.net-

Note: "Highly Bound" indicates a qualitative description from the cited source. Specific quantitative percentages for plasma binding in these animal models were not available in the reviewed literature.

In Vitro to In Vivo Extrapolation Approaches for Clearance Prediction

In vitro to in vivo extrapolation (IVIVE) is a key methodology in drug development that uses data from in vitro experiments to predict the pharmacokinetic properties of a compound in a living organism. For imipramine, IVIVE focuses on predicting its clearance, primarily through hepatic metabolism.

The foundation of IVIVE for hepatic clearance lies in determining the intrinsic clearance (CLint) in in vitro systems, such as liver microsomes. The intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.

A comparative study on the metabolic stability of imipramine in liver microsomes from different species provides essential in vitro data for IVIVE. nih.govresearchgate.net The study determined the intrinsic clearance of imipramine in human, Wistar rat, CD1 mouse, and male beagle dog liver microsomes. nih.govresearchgate.net These values are critical for scaling up to predict in vivo hepatic clearance.

The process of IVIVE involves several key parameters, including:

In vitro intrinsic clearance (CLint,in vitro): Determined from the rate of disappearance of the drug in a microsomal incubation.

Microsomal protein per gram of liver (MPPGL): A physiological parameter that varies between species.

Liver weight: Another species-specific physiological parameter.

Fraction unbound in plasma (fu,p): The fraction of the drug that is not bound to plasma proteins and is available for hepatic uptake and metabolism.

Fraction unbound in the microsomal incubation (fu,mic): The fraction of the drug not bound to the microsomes themselves, which is available to the metabolic enzymes. researchgate.net

The unbound intrinsic clearance (CLint,u) is calculated by correcting the in vitro intrinsic clearance for the fraction unbound in the incubation (CLint,u = CLint,in vitro / fu,mic). This unbound clearance is then scaled to the whole liver to predict the in vivo intrinsic clearance. Various models, such as the well-stirred model, are then used to predict the in vivo hepatic clearance, taking into account liver blood flow and the fraction of unbound drug in the blood.

Interactive Data Table: In Vitro Intrinsic Clearance of Imipramine in Liver Microsomes

SpeciesIn Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)
HumanData available nih.govresearchgate.net
Wistar RatData available nih.govresearchgate.net
CD1 MouseData available nih.govresearchgate.net
Male Beagle DogData available nih.govresearchgate.net

Note: Specific numerical values for intrinsic clearance were part of a broader dataset in the cited sources and are noted as "Data available" to indicate their existence in the referenced literature.

Structure Activity Relationships and Analog Development

Molecular Features Governing Neurotransmitter Transporter Selectivity

Imipramine (B1671792) primarily exerts its antidepressant effects by modulating the levels of key neurotransmitters, namely serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), in the synaptic cleft. Its efficacy is largely attributed to its potent inhibition of the reuptake of these monoamines by their respective transporters.

Serotonin Transporter (SERT): Imipramine exhibits high affinity and potent inhibition of the serotonin transporter. As a tertiary amine TCA, it is a more effective inhibitor of serotonin reuptake compared to secondary amine TCAs like desipramine (B1205290). Studies suggest that imipramine binds to a primary high-affinity binding site (S1) on SERT, and potentially a secondary site (S2), with its tricyclic ring system interacting within the transporter's binding pocket and its side chain engaging with specific residues. wikipedia.orgnih.govdrugbank.comnih.govau.dknih.govnih.govebi.ac.ukresearchgate.netsigmaaldrich.com

Norepinephrine Transporter (NET): Imipramine also strongly inhibits the reuptake of norepinephrine. However, its affinity for NET is generally lower than for SERT. Its active metabolite, desipramine (a secondary amine), demonstrates a higher affinity for NET than imipramine itself. wikipedia.orgdrugbank.comsigmaaldrich.com

Dopamine (B1211576) Transporter (DAT): Imipramine has little to no appreciable affinity for the dopamine transporter, indicating a significant degree of selectivity for SERT and NET over DAT. wikipedia.orgchemicalbook.com

Table 1: Neurotransmitter Transporter Affinity/Selectivity of Imipramine

TransporterImipramine Affinity/PotencySelectivity Notes
Serotonin Transporter (SERT)High affinity, potent inhibitor (Ki ≈ 7.7 nM) sigmaaldrich.comTertiary amine TCAs are more potent SERT inhibitors than secondary amines. wikipedia.orgnih.govdrugbank.com
Norepinephrine Transporter (NET)Strong inhibitor, lower affinity than SERT (Ki ≈ 67 nM) sigmaaldrich.comDesipramine has higher affinity for NET than imipramine. wikipedia.org
Dopamine Transporter (DAT)Little to no appreciable affinity (Ki > 8,500 nM) wikipedia.orgImipramine and desipramine have no appreciable affinity for DAT. wikipedia.orgchemicalbook.com

Structural Determinants of Receptor Binding Affinity

Beyond its primary action on monoamine transporters, imipramine interacts with various other receptors, contributing to its broader pharmacological profile and potential side effects. The structural features of imipramine are key to its affinity for these receptors.

Histamine (B1213489) H1 Receptors: Imipramine acts as an antagonist at histamine H1 receptors, with a reported binding affinity (Kd) of approximately 37 nM. wikipedia.orgnih.govdrugbank.comcaymanchem.comcaymanchem.com

Muscarinic Acetylcholine (B1216132) Receptors: It exhibits antimuscarinic activity, functioning as a relative antagonist of muscarinic acetylcholine receptors, with a binding affinity (Kd) of around 46 nM for the M1 subtype. wikipedia.orgnih.govdrugbank.comcaymanchem.com

α1-Adrenergic Receptors: Imipramine also blocks α1-adrenergic receptors, with a binding affinity (Kd) of approximately 32 nM. nih.govdrugbank.comcaymanchem.comcaymanchem.com

Sigma Receptors: While present, imipramine's activity at sigma receptors is weak, with a Ki value of 520 nM. wikipedia.org

These interactions with non-monoamine targets are responsible for some of the characteristic side effects associated with TCAs, such as sedation, dry mouth, and constipation. However, imipramine generally displays less pronounced anticholinergic and sedative effects compared to some other tertiary amine TCAs like amitriptyline (B1667244) and clomipramine. nih.govdrugbank.com

Table 2: Receptor Binding Affinity of Imipramine

ReceptorImipramine Binding Affinity (Kd)Pharmacological Action
Histamine H1 Receptor37 nM caymanchem.comcaymanchem.comAntagonist
Muscarinic Acetylcholine Receptor (M1)46 nM caymanchem.comcaymanchem.comAntagonist
α1-Adrenergic Receptor32 nM caymanchem.comcaymanchem.comBlocker

Design and Synthesis of Imipramine Analogs with Modified Pharmacological Profiles

The exploration of imipramine analogs has been a significant area of research aimed at refining its therapeutic efficacy and selectivity. By systematically modifying the imipramine scaffold, researchers have developed compounds with altered transporter affinities and improved selectivity profiles.

Substituted Dibenzazepines: Synthesis of novel imipramine analogs, often involving modifications to the dibenzazepine (B1670418) ring system or the propyl side chain, has yielded compounds with enhanced or altered pharmacological activities. For instance, studies have synthesized twelve novel imipramine analogs, some of which demonstrated higher bioactivities than the parent compound. sioc-journal.cnresearchgate.net

Palladium-Catalyzed Synthesis: A palladium-catalyzed amination/cyclization approach has been employed to synthesize 3,7-difunctionalized imipramine analogs. Notably, 3,7-dimethyl-imipramine showed potency against the human serotonin transporter (hSERT) comparable to imipramine, alongside an increased selectivity for hSERT over the human norepinephrine transporter (hNET). au.dknih.gov Further modifications, such as in 3,7-dihydroxymethyl imipramine, resulted in even greater selectivity for hSERT over hNET, achieving a 167-fold selectivity and a significant gain compared to imipramine. nih.gov

Exploration of Secondary Binding Sites: Research has also focused on synthesizing 3-position coupled imipramine ligands to investigate potential secondary binding sites (S2) on SERT. These studies suggest that shorter linker lengths in these bivalent ligands correlate with higher potency, potentially by occupying both S1 and S2 sites simultaneously. nih.govau.dkebi.ac.uk

Table 3: Selected Imipramine Analogs and their SERT/NET Selectivity

Analog CompoundSERT Potency (Relative to Imipramine)Selectivity (SERT vs. NET)
Imipramine1.0xHigher affinity for SERT than NET
3,7-Dimethyl-imipramine≥ 1.0xIncreased selectivity for SERT over NET
3,7-Dihydroxymethyl imipramineN/A167-fold selectivity for SERT over NET (120-fold gain over imipramine) nih.gov

Novel Compound Formulations (e.g., Imipramine-Magnesium Complexes)

Innovations in formulation aim to enhance the therapeutic utility of imipramine. One such development is the creation of an imipramine-magnesium (IMI-Mg) complex.

Imipramine-Magnesium Complex: This novel complex has demonstrated antidepressant-like activity in preclinical models, specifically in the forced swim test (FST) and tail suspension test (TST) in mice. mdpi.comnih.govresearchgate.netresearchgate.net The IMI-Mg complex, administered at doses of 5, 10, and 20 mg/kg, significantly reduced immobility time, indicating a reduction in behavioral despair. mdpi.com Its efficacy was found to be comparable to that of imipramine and magnesium when administered individually at their effective doses. mdpi.comnih.govresearchgate.net Importantly, the IMI-Mg complex did not affect spontaneous locomotor activity at the tested doses, suggesting a potential for improved tolerability or a different pharmacokinetic profile compared to imipramine alone at higher doses. mdpi.com Research is ongoing to further elucidate the mechanisms and benefits of such complex formulations.

Table 4: Imipramine-Magnesium Complex vs. Imipramine/Magnesium Alone in Behavioral Tests (Forced Swim Test - FST)

Treatment GroupEffect on Immobility Time (FST)Locomotor Activity
Saline ControlNo reductionNormal
Imipramine (15 mg/kg)ReductionNormal
Imipramine (30 mg/kg)Significant reductionReduced
Magnesium (10 mg/kg)No significant reductionNormal
Magnesium (20 mg/kg)ReductionNormal
Imipramine (15 mg/kg) + Magnesium (10 mg/kg)Significant reductionNormal
IMI-Mg Complex (5 mg/kg)Significant reductionNormal
IMI-Mg Complex (10 mg/kg)Significant reductionNormal
IMI-Mg Complex (20 mg/kg)Significant reductionNormal

Note: Data in Table 4 is illustrative based on findings in mdpi.com and describes the general observed effects on immobility time and locomotor activity.

The maleate (B1232345) salt of imipramine is also recognized, primarily in the context of stable-labeled internal standards used for analytical quantification in forensic and clinical toxicology. lipomed-usa.comcerilliant.com

Compound Name Table:

Imipramine

Imipramine maleate

Desipramine

Amitriptyline

Clomipramine

Trimipramine

Lofepramine

Tricyclic Antidepressant (TCA)

Imipramine-D3.maleate

Advanced Research Methodologies and Analytical Techniques

Chromatographic Separations and Quantitation

Chromatography is a cornerstone for the analysis of imipramine (B1671792), providing the high resolving power necessary to separate the parent compound from its metabolites, impurities, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a widely employed technique for the determination of imipramine. These methods are valued for their simplicity, specificity, and reliability. ijper.org A common approach involves using a C18 column, which provides a nonpolar stationary phase for the separation of imipramine, a moderately polar compound. ijper.orgnih.gov

The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile (B52724). ijper.orgnih.govmui.ac.ir Adjusting the pH of the buffer, often to an acidic pH around 3.2-3.5, is crucial for achieving good peak shape and retention. ijper.orgnih.gov Detection is frequently performed using an ultraviolet (UV) detector, with wavelengths set around 220 nm, 243 nm, or 254 nm for optimal absorbance. ijper.orgresearchgate.netpramanaresearch.org

Method development often focuses on optimizing parameters such as mobile phase composition, flow rate, and pH to achieve efficient separation and sensitive detection. For instance, a simple, rapid, and sensitive HPLC method with UV detection was developed for the quantitation of imipramine in human plasma. nih.govresearchgate.net This method utilized a µ-Bondapak C18 column with a mobile phase of sodium hydrogen phosphate solution (0.01 M) and acetonitrile (60/40 v/v) at a pH of 3.5. nih.govnih.govmui.ac.ir The flow rate was maintained at 1.5 ml/min, resulting in a retention time of 4.3 minutes for imipramine. nih.govmui.ac.irresearchgate.net Such methods can achieve a limit of quantitation (LOQ) as low as 3 ng/ml in plasma, demonstrating their suitability for bioequivalence and pharmacokinetic studies. nih.govnih.gov

Validation studies for these HPLC methods confirm their performance characteristics, including linearity, precision, accuracy, and robustness, in accordance with ICH guidelines. ijper.orgpharmacophorejournal.com Linearity is typically established over a concentration range relevant to the application, for example, 3-40 ng/ml for plasma analysis or 2-12 µg/ml for bulk drug analysis. mui.ac.irpharmacophorejournal.com

Table 1: Examples of Developed RP-HPLC Methods for Imipramine Analysis

ParameterMethod 1 nih.govmui.ac.irMethod 2 ijper.orgMethod 3 researchgate.net
Column µ-Bondapak C18Inertsil ODS-3 C18Chromosil C18
Mobile Phase 0.01 M Sodium Hydrogen Phosphate / Acetonitrile (60/40 v/v)0.1% Orthophosphoric Acid (pH 3.2) and Acetonitrile (gradient)Methanol / Water / 0.1M Sodium Acetate (30:50:20 v/v/v)
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
Detection (UV) Not Specified220 nm243 nm
Retention Time 4.3 minNot Specified3.33 min
Application Human PlasmaBulk Drug (API)Pharmaceutical Formulations

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of imipramine and its metabolites, particularly in complex biological matrices like plasma and urine. mdpi.comencyclopedia.pub This technique combines the high-resolution separation capabilities of GC with the highly specific and sensitive detection of MS. encyclopedia.pub

For successful GC analysis, the volatility and thermal stability of the analytes are critical. Since secondary amine tricyclic antidepressants like desipramine (B1205290) (a major metabolite of imipramine) are not ideal for direct GC analysis, a derivatization step is often required. researchgate.net Common derivatization agents include N-methyl-bis-trifluoroacetamide or trifluoroacetylimidazole, which convert the analytes into more volatile and thermally stable derivatives. mdpi.comnih.gov For example, desipramine can be converted into its pentafluoropropionyl derivative for improved chromatographic performance. nih.gov

Sample preparation typically involves liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix. mdpi.comnih.gov The analytes are extracted under basic pH conditions into an organic solvent such as a mixture of n-heptane and isoamyl alcohol. nih.gov Deuterated analogues of imipramine and its metabolites are frequently used as internal standards to ensure accurate quantification. nih.govnih.gov

In GC-MS analysis, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. nih.gov This enhances sensitivity and specificity by monitoring only characteristic ions of the target analytes. For instance, in one method, imipramine was detected by monitoring the ion at m/z 234, while its derivatized metabolite, desipramine, was monitored at m/z 412. nih.gov

Table 2: GC-MS Method Parameters for Imipramine and Metabolite Analysis

ParameterFinding nih.govFinding nih.gov
Analytes Imipramine (IMI), Desipramine (DIMI)Hydroxy metabolites of IMI and DIMI
Matrix Human PlasmaPlasma
Sample Preparation Liquid-liquid extraction (n-heptane-isoamyl alcohol)Liquid-liquid extraction (ethyl acetate, then hexane-isopropanol)
Derivatization Pentafluoropropionyl derivatives (for DIMI)Trifluoroacetyl derivatives
Internal Standards D4-Imipramine, D4-DesipramineDeuterated analogues
Detection Mode Mass Selective Detector (GC-MS)Selected Ion-Monitoring (GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and its more advanced tandem mass spectrometry (LC-MS/MS) version, has become the method of choice for the sensitive and specific quantification of imipramine and its metabolites in biological fluids. nih.gov The technique offers significant advantages over LC-UV and GC-MS, including minimal sample preparation, high throughput, and superior sensitivity. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole-Time-of-Flight Mass Spectrometer (Q-TOF-MS) provides a rapid and sensitive method for this purpose. nih.gov A simple protein precipitation step, often using acetonitrile, is typically sufficient for sample preparation from serum or plasma. nih.gov Chromatographic separation is achieved on a C18 column using a gradient elution with a mobile phase containing acetonitrile and an aqueous solution with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov

LC-MS/MS methods are highly specific, allowing for the simultaneous determination of imipramine and its key metabolites, such as desipramine, 2-hydroxyimipramine (B23145), and 2-hydroxydesipramine (B23142). nih.govresearchgate.net The mass spectrometer can identify these compounds based on their unique precursor-to-product ion transitions. For example, one study identified hydroxylated imipramine (M1) by its protonated molecule [M+H]+ at m/z 297 and its fragment ions, while desipramine (M2) was identified by its [M+H]+ at m/z 267. researchgate.net The high sensitivity of these methods allows for low limits of quantification, often in the range of 1.0-5.0 ng/mL. nih.govolemiss.edu

Table 3: LC-MS Based Methods for Imipramine Metabolite Analysis

TechniqueSample PreparationAnalytes DetectedKey Findings
UHPLC-Q-TOF-MS nih.govProtein precipitation with acetonitrileImipramine, DesipramineLOQ of 5.0 ng/mL for both analytes; analysis time <20 min.
LC-MS/MS olemiss.eduNot specifiedAmitriptyline (B1667244), Nortriptyline, Imipramine, DesipramineLOD and LOQ of 1.0 ng/mL; validated for human plasma.
LC-MS/MS researchgate.netIncubation with CYPOR, CYPb5, and CYP2D6.1Hydroxyl-imipramine, DesipramineIdentified metabolites based on MS/MS fragmentation patterns.
SPE-LC-MS/MS wa.govSolid-phase extraction (SPE)Imipramine, Desipramine, and other TCAsConfirmation method for various biological specimens.

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for elucidating the molecular structure of imipramine maleate (B1232345) and studying its interactions with other molecules.

UV-Visible spectrophotometry can be utilized to study the formation of molecular charge-transfer (CT) complexes between imipramine and various electron-accepting compounds (π-acceptors). mdpi.comresearchgate.net Imipramine, possessing electron-donating nitrogen atoms, can interact with π-acceptors like p-chloranilic acid (pCA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form intensely colored complexes. mdpi.com

These CT complexes exhibit strong absorption bands in the visible region of the electromagnetic spectrum, separate from the absorption maxima of the individual components in the UV region. researchgate.net For example, the complex between imipramine and chloranilic acid shows a maximum absorption band at 526 nm. researchgate.net The formation of these complexes can be leveraged for the quantitative analysis of imipramine in pharmaceutical formulations. mdpi.comresearchgate.net

Studies have established that the stoichiometry of these complexes is consistently a 1:1 ratio between the drug (donor) and the acceptor, as determined by Job's method of continuous variation. mdpi.comresearchgate.net Furthermore, various spectroscopic and thermodynamic parameters, such as molar absorptivity (ε), association constants (K), and Gibbs free energy change (ΔG°), can be calculated to characterize the stability and nature of the complex. mdpi.comresearchgate.net For the imipramine-chloranilic acid complex, the enthalpy change (ΔH°) was determined to be -2.902 Kcal, indicating that the complex is more stable at lower temperatures. researchgate.net

Table 4: Spectroscopic Data for Charge-Transfer Complexes of Imipramine

ParameterImipramine - p-Chloranilic Acid researchgate.netImipramine - DDQ mdpi.com
Acceptor (π-acceptor) p-Chloranilic acid (pCA)2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
λmax of Complex 526 nmNot specified
Stoichiometry (Donor:Acceptor) 1:11:1
Beer's Law Range 1.96-19.63 mg %Not specified
Thermodynamic Finding ΔH° = -2.902 KcalMolar absorptivities and association constants determined.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. researchgate.net In the context of imipramine, FT-IR is used to confirm the identity of the pure drug and to study its interactions with other substances, such as polymers in pharmaceutical formulations or surfactants in mixed systems. researchgate.netmdpi.com

The FT-IR spectrum of a molecule provides a unique "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. nih.gov For imipramine hydrochloride, the crystal structure has been previously studied, and its FT-IR spectrum shows characteristic peaks corresponding to its functional groups. researchgate.net

When imipramine interacts with another component, such as forming a complex or being physically mixed with an excipient, changes in the FT-IR spectrum can reveal the nature of the interaction. mdpi.com Shifts in the position, changes in the intensity, or the appearance of new bands can indicate the involvement of specific functional groups in intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com For example, a study investigating the interaction between imipramine hydrochloride (IMP) and Triton X-100 (TX-100) used FT-IR to observe shifts in the bands corresponding to the aliphatic C–N bond stretching and C–H bond bending in the imipramine molecule, confirming an interaction between the two components. mdpi.com Similarly, comparing the spectra of pure imipramine with physical mixtures of the drug and various polymers is a common method to assess potential drug-excipient incompatibility. researchgate.net

In Vitro Cell-Based Assay Development

Primary glial cultures, which include astrocytes and microglia, are invaluable tools for investigating the cellular and molecular mechanisms of imipramine's action beyond its direct effects on neurons. nih.gov These in vitro systems allow for the detailed study of imipramine's impact on glial cell functions, such as inflammatory responses and neurotrophic support.

Studies utilizing primary glial cultures have demonstrated that imipramine possesses anti-inflammatory properties. nih.gov For example, imipramine has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in microglia and astrocyte cultures stimulated with inflammatory agents like lipopolysaccharide (LPS) or interferon-gamma (IFN-γ). nih.gov Furthermore, imipramine has been observed to prevent morphological changes in microglia associated with activation and to promote a more neuron-like morphology in these cells. nih.gov

In primary astrocyte cultures, imipramine has been shown to induce the differentiation of human astrocytes into cells exhibiting a neuronal phenotype. oup.comnih.gov This is characterized by changes in cell morphology and the increased expression of neuronal markers. nih.gov Additionally, research indicates that imipramine can reduce the activation of both microglia and astrocytes in response to cellular stress, such as that induced by hypoglycemia. researchgate.net These findings from primary glial culture systems suggest that imipramine's therapeutic effects may be partly mediated by its modulation of glial cell activity, contributing to a reduction in neuroinflammation and potentially promoting neural plasticity. nih.govresearchgate.net

Neural stem cell (NSC) culture models have been instrumental in elucidating the effects of imipramine on the process of neurogenesis. researchgate.netmdpi.com These in vitro systems provide a controlled environment to study the proliferation, differentiation, and survival of NSCs in response to imipramine treatment.

Research using NSCs derived from the hippocampus of adult rats has shown that imipramine can promote the survival and differentiation of these cells. nih.gov Specifically, imipramine treatment has been found to upregulate the expression of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2. nih.gov This upregulation is associated with the activation of the mitogen-activated protein kinase (MAPK)/extracellular-regulated kinase (ERK) pathway, which plays a crucial role in cell survival and differentiation. nih.gov

Furthermore, imipramine has been shown to protect NSCs from apoptosis induced by inflammatory stimuli like LPS. nih.gov This neuroprotective effect is mediated by the BDNF/MAPK/ERK pathway. nih.gov The findings from NSC culture models provide strong evidence that imipramine can directly influence the fundamental processes of neurogenesis, which may contribute to its long-term therapeutic effects. mdpi.com

Cell lines, such as those derived from glioblastoma, have proven to be useful tools for dissecting the intracellular signaling pathways affected by imipramine. nih.govnih.govmdpi.comresearchgate.netscispace.com While these are cancer cell lines, they often share signaling pathways with non-cancerous cells and allow for detailed molecular investigations in a highly controlled and reproducible manner.

Studies using glioblastoma cell lines have revealed that imipramine can inhibit cell proliferation and invasion. nih.govnih.gov One of the key mechanisms identified is the inhibition of the Yes-associated protein (YAP), a critical regulator of cell growth and proliferation. nih.govnih.gov Imipramine has been shown to suppress YAP expression and promote its translocation from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity. nih.govnih.gov This effect appears to be independent of the canonical Hippo signaling pathway. nih.govnih.gov

Moreover, research has indicated that imipramine can synergize with other therapeutic agents, such as temozolomide, to enhance the inhibition of glioma cell growth both in vitro and in vivo. nih.govnih.gov These studies using glioblastoma cell lines have provided valuable insights into the specific molecular targets and signaling cascades that are modulated by imipramine, contributing to a deeper understanding of its cellular effects.

Molecular Biology and Proteomic Approaches

Gene expression profiling technologies, such as microarray and RNA sequencing (RNA-Seq), have provided a comprehensive and unbiased approach to understanding the molecular effects of imipramine on a genome-wide scale. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.nethelsinki.fimssm.edupritzkerneuropsych.orgdovepress.com These powerful techniques allow for the simultaneous measurement of the expression levels of thousands of genes, revealing the complex transcriptional programs regulated by imipramine in different brain regions and cell types.

Studies utilizing microarrays to analyze gene expression in the rat cortex following imipramine treatment have identified a range of differentially expressed genes. nih.gov These genes are involved in various cellular functions, including signal transduction, cell structure, protein metabolism, cell survival, and ion transport. nih.gov For instance, imipramine was found to alter the expression of genes such as phosphatidylinositol transfer protein and tubulin. nih.gov

More recent studies employing RNA-Seq have provided a deeper and more quantitative analysis of the transcriptomic changes induced by imipramine. nih.govnih.gov In a mouse model of depression, RNA-Seq was used to compare the gene expression profiles in different brain regions of animals that responded to imipramine treatment versus those that did not. nih.govnih.gov These studies have highlighted that imipramine can reverse transcriptional changes associated with susceptibility to stress and induce gene expression patterns similar to those seen in resilient animals. nih.govnih.gov The prefrontal cortex has been identified as a key area where imipramine exerts significant transcriptional regulation. nih.govnih.gov

Table 2: Selected Gene Categories Modulated by Imipramine

Gene Category Direction of Regulation Implicated Biological Process Reference
Signal Transduction Altered Expression Cellular communication and response nih.govnih.gov
Cell Survival and Apoptosis Altered Expression Regulation of cell death and survival pathways nih.govnih.gov
Protein Metabolism Altered Expression Synthesis, folding, and degradation of proteins nih.govnih.gov
DNA Repair Downregulation Maintenance of genomic integrity researchgate.net
Cell Cycle Downregulation Regulation of cell division researchgate.net

These gene expression profiling studies have significantly expanded our understanding of the multifaceted molecular mechanisms underlying the effects of imipramine, moving beyond its classical role as a monoamine reuptake inhibitor to reveal its impact on a wide array of cellular processes. nih.govnih.gov

Western Blotting for Protein Phosphorylation and Expression Analysis

Western blotting, or immunoblotting, is a fundamental technique used to detect and quantify specific proteins in a sample. numberanalytics.com It allows researchers to investigate how imipramine affects the expression levels of particular proteins and their post-translational modifications, such as phosphorylation. numberanalytics.comrndsystems.com The analysis of protein phosphorylation is particularly important as it is a key event in many signal transduction pathways. novusbio.com

Research utilizing Western blotting has demonstrated that imipramine can modulate critical signaling pathways involved in cell survival, proliferation, and stress responses. For instance, studies in PC-3 metastatic prostate cancer cells showed that imipramine treatment affects the phosphorylation of key kinases. researchgate.net Specifically, the phosphorylation of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK)1/2 was altered at different time points, indicating an impact on the AKT-mediated NF-κB signaling pathway. researchgate.net In a separate study, three-week administration of imipramine to rats was found to selectively increase the activity and thus the phosphorylation state of cyclic AMP-dependent protein kinase in the frontal cortex. nih.gov

Beyond phosphorylation, Western blotting has been used to assess changes in the expression of various proteins following imipramine treatment. In breast cancer cell models, imipramine was shown to increase the levels of pro-apoptotic proteins like BIM and PUMA. nih.gov In studies on rat glial cells, an increase in neurofilament protein was observed after imipramine treatment, suggesting an influence on neuronal cell structure. researchgate.net Furthermore, chronic administration of imipramine in rats was analyzed for its effect on adrenergic receptor levels in the prefrontal cortex and hippocampus, though no statistically significant changes were detected in that particular study. researchgate.net

Table 1: Selected Findings from Western Blot Analysis of Imipramine's Effects

Cell/Tissue TypeTarget ProteinObserved EffectImplied Pathway/ProcessReference
PC-3 Prostate Cancer Cellsp-AKT / AKTAltered phosphorylationAKT-mediated NF-κB signaling researchgate.net
PC-3 Prostate Cancer Cellsp-ERK1/2 / ERK1/2Altered phosphorylationMAPK/ERK signaling researchgate.net
Rat Frontal CortexcAMP-dependent protein kinaseIncreased activity (phosphorylation)cAMP signaling nih.gov
Breast Cancer CellsBIM, PUMAIncreased protein levelsApoptosis nih.gov
Human AstrocytesNeurofilament (NF)Increased expressionNeuronal differentiation researchgate.net
Rat Prefrontal Cortex & Hippocampusα1AR, α2ARNo significant change in protein levelsAdrenergic signaling researchgate.net

Proteomic Analysis of Imipramine-Induced Cellular Changes

Proteomic analysis provides a comprehensive, large-scale view of changes in the entire protein complement (the proteome) of a cell or tissue in response to a stimulus like imipramine. This approach allows for the identification of broad patterns and novel pathways affected by the compound, going beyond the analysis of single proteins.

A comprehensive proteomic study using two-dimensional differential gel electrophoresis (2D-DIGE) was conducted to examine the effects of imipramine on a primary mixed glial culture from rats. nih.gov Glial cells, including microglia and astrocytes, are known to be important targets for antidepressant drugs. researchgate.netnih.gov The analysis identified 62 proteins whose levels were significantly altered by imipramine treatment. nih.gov

Functional analysis of these protein changes revealed several key cellular processes affected by imipramine:

Oxidative Stress: Imipramine influenced proteins involved in managing oxidative stress, notably by increasing the levels of glutathione (B108866) transferases. nih.gov

Energy Metabolism: The compound was found to upregulate proteins associated with glycolysis while down-regulating many mitochondrial proteins, including enzymes involved in oxidative phosphorylation. nih.govomicsdi.org This suggests a shift in the cells' metabolic phenotype. nih.gov

Protein Synthesis and Apoptosis: A decrease in the levels of chaperones and other proteins suggested an impairment in protein synthesis, which could be linked to an increase in apoptosis. nih.gov

Immune Response and Cytoskeleton: Many of the regulated proteins, such as chaperones, cathepsins, and annexins, are involved in immune responses. nih.gov A pronounced effect was the reduction in vimentin, a protein involved in numerous biological processes including cytoskeleton organization. nih.gov Changes in proteins associated with phagocytosis and cell migration were also noted. nih.govomicsdi.org

Table 2: Functional Classification of Proteins Regulated by Imipramine in Rat Glial Cells

Functional CategoryRepresentative Proteins/Processes AffectedOverall EffectReference
Energy MetabolismGlycolytic enzymes, Mitochondrial proteins (oxidative phosphorylation enzymes)Upregulation of glycolysis, Downregulation of mitochondrial function nih.govomicsdi.org
Oxidative StressGlutathione transferasesElevated response to oxidative stress nih.gov
Protein Synthesis & FoldingChaperone proteinsDownregulation, suggesting impaired protein synthesis researchgate.netnih.gov
Cytoskeleton & Cell StructureVimentinSignificant downregulation researchgate.netnih.gov
Cellular ProcessesProteins involved in phagocytosis and cell migrationDownregulation nih.govomicsdi.org
Immune ResponseChaperones, Cathepsins, AnnexinsRegulation of proteins involved in immunity researchgate.netnih.gov

Computational Modeling and Chemoinformatics

Computational techniques are powerful tools in modern pharmacology for predicting and understanding drug-target interactions and for designing new therapeutic agents.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict how a ligand, such as imipramine, binds to a receptor and to study the stability and conformational changes of the resulting complex. nih.govresearchgate.netyoutube.com Docking predicts the preferred orientation of a molecule when bound to another to form a stable complex, providing insights into binding affinity through scoring functions. ijzi.net MD simulations provide a view of the dynamic evolution of the molecule and its complex over time, revealing flexibility and specific interactions at an atomic level. nih.govfrontiersin.org

Studies have used these techniques to investigate the interaction of imipramine with its primary target, the serotonin (B10506) transporter (SERT). researchgate.net Docking calculations helped to identify potential binding modes of imipramine within the SERT binding pocket. researchgate.net For example, simulations have shown the charged nitrogen atom of imipramine's side chain interacting with key acidic residues like Asp98 in the SERT protein. researchgate.net

MD simulations have further characterized the flexibility of imipramine's tricyclic ring system and its side chain. nih.gov These simulations, performed both in a vacuum and in an aqueous solution, demonstrated that the angle between the phenyl rings can vary significantly. nih.gov The most common conformation observed for imipramine involved the side chain folding back over one of the phenyl rings. nih.gov This detailed understanding of molecular recognition and conformational dynamics is crucial for explaining the specificity of tricyclic antidepressants and for the development of new drugs. nih.gov

Table 3: Examples of Computational Studies on Imipramine

TechniqueTargetKey FindingsReference
Molecular DockingHuman Serotonin Transporter (hSERT)Predicted binding poses where the charged nitrogen of imipramine interacts with Asp98 in the binding site. researchgate.net
Molecular Dynamics (MD)Imipramine molecule (in vacuo & aqueous solution)Demonstrated significant flexibility in both the tricyclic ring and the side chain; side chain often folds over a phenyl ring. nih.gov
Molecular DockingMonoamine Oxidase A (MAO-A)Compared binding affinity of standard drugs; imipramine had a docking score of -6.1 Kcal/mol. ijzi.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can be used to predict the effectiveness of new, unsynthesized molecules and to guide the optimization of existing drugs. researchgate.netnih.gov

In the context of antidepressants, QSAR models are built using a set of molecules with known activities against a specific target, such as the serotonin transporter (SERT) or various receptors. nih.gov Descriptors used in these models can include properties related to hydrophobicity, electronics, and steric effects. nih.gov

While specific QSAR studies focusing exclusively on imipramine maleate are part of broader analyses, the principles are widely applied to the class of tricyclic antidepressants and related compounds. For example, QSAR models have been developed to screen collections of natural and synthetic compounds for their potential to modulate key antidepressant targets like SERT, the D2 dopamine (B1211576) receptor, and the 5-HT1A serotonin receptor. nih.gov These models help in identifying which structural motifs are favorable for binding. The goal of such studies is to design new molecules with improved efficacy and, importantly, a better safety profile by modifying the structure to reduce toxicity while maintaining or enhancing therapeutic activity. researchgate.net

Emerging Research Frontiers for Imipramine Maleate

Investigations into Novel Molecular Targets and Off-Target Effects (Beyond Classical Monoamine Transporters)

One area of investigation involves its interaction with various receptor systems and ion channels. For instance, imipramine (B1671792) has been shown to be an antagonist of histamine (B1213489) H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors, which accounts for some of its side effects but may also play a role in its therapeutic efficacy drugbank.comwikipedia.org. It also demonstrates activity, albeit weak, at sigma receptors wikipedia.org. Furthermore, studies have shown that imipramine can act on a variety of ion channels, including L-type Ca2+, voltage-gated Na+, and voltage-gated K+ channels nih.gov. It has also been found to inhibit M current, a type of potassium current, by activating a PLC-dependent pathway and likely decreasing the concentration of phosphatidylinositol 4,5-bisphosphate (PIP2) nih.gov. Another study indicated that imipramine can suppress TRPM-like plasmalemmal Mg2+ transport in vascular smooth muscle cells researchgate.net.

Beyond receptor and channel modulation, research points to imipramine's influence on other signaling molecules and pathways. Chronic treatment in rats has been shown to reduce substance P levels in various brain regions, including the striatum, substantia nigra, amygdala, and hippocampus nih.gov. There is also evidence suggesting that imipramine may target upstream AKT signaling pathways, potentially binding to molecules like PI3K, PDK1, and PTEN mdpi.com. Additionally, preclinical studies have identified Fascin1, a protein involved in bundling the actin cytoskeleton, as a target. Imipramine can bind to Fascin1, preventing the formation of invasive cellular structures and reducing metastasis in preclinical cancer models frontiersin.org.

Novel Target/SystemObserved Effect of ImipramineInvestigated In
Substance P Reduced levels in striatum, substantia nigra, amygdala, and hippocampus following chronic treatment nih.gov.Rat models nih.gov.
Sigma Receptors Weak antagonist activity (Ki = 520 nM) wikipedia.org.Rodent studies wikipedia.org.
Ion Channels Inhibition of L-type Ca2+, voltage-gated Na+, voltage-gated K+, and M-current channels nih.gov. Suppression of TRPM-like Mg2+ transport researchgate.net.In vitro and rat sympathetic neurons nih.govresearchgate.net.
AKT Signaling Pathway Suggested to bind to upstream signaling molecules like PI3K, PDK1, and PTEN mdpi.com.In vitro metastatic prostate cancer cell model mdpi.com.
Fascin1 Binds to and inhibits Fascin1, preventing actin bundling and reducing cell invasion and metastasis frontiersin.org.In vitro and preclinical cancer models frontiersin.org.
Enkephalin-degrading enzymes In vitro, reversibly inhibits aminopeptidase MII, an enzyme involved in enkephalin degradation nih.gov.In vitro rat brain tissue studies nih.gov.

Elucidation of Long-Term Neurobiological Adaptations

The therapeutic effects of imipramine often manifest after a significant time lag, suggesting that long-term neurobiological adaptations, rather than acute pharmacological actions, are crucial. Chronic administration leads to a cascade of changes in gene expression, receptor sensitivity, and neuroplasticity.

One of the key adaptations observed is the modulation of various receptor systems beyond the initial reuptake blockade. Long-term imipramine treatment in rats has been shown to induce a supersensitivity of dopamine (B1211576) D2 receptors in limbic areas, accompanied by a down-regulation of dopamine D1 receptors nih.gov. It also leads to a reduction in the number of β-adrenergic receptors drugbank.comnih.govprobes-drugs.org. These receptor alterations are believed to be a compensatory response to the sustained increase in synaptic monoamines.

Furthermore, chronic imipramine treatment promotes structural and functional neuroplasticity. A significant finding is the increase in adult hippocampal neurogenesis drugbank.comprobes-drugs.orgnih.gov. This process is linked to the activation of the cAMP system, which boosts the expression of transcription factors like CREB, subsequently regulating target genes for proteins such as Brain-Derived Neurotrophic Factor (BDNF) nih.gov. BDNF signaling is considered a necessary contributor to the antidepressant effect drugbank.comprobes-drugs.org. Studies in various chronic stress models have shown that imipramine can reverse the stress-induced downregulation of CREB-regulated transcription coactivator 1 (CRTC1) expression in the medial prefrontal cortex (mPFC), an effect necessary for its antidepressant-like actions in mice nih.gov.

Neurobiological AdaptationSpecific Finding with ImipramineModel System
Receptor Sensitivity Induces supersensitivity of limbic dopamine D2 receptors nih.gov. Down-regulates dopamine D1 and β-adrenergic receptors drugbank.comnih.govprobes-drugs.org.Rat models nih.gov.
Neurogenesis Increases neurogenesis in the adult hippocampus drugbank.comprobes-drugs.orgnih.gov.Rodent models drugbank.comprobes-drugs.orgnih.gov.
Gene Expression Increases expression of genes related to astrocytic differentiation (e.g., STAT3, BMP4, JMJD3) in the hippocampus nih.gov.Rat models nih.gov.
Transcription Factors Activates the cAMP system, increasing CREB expression nih.gov. Reverses stress-induced downregulation of CRTC1 in the mPFC nih.gov.Rodent models nih.govnih.gov.
Neurotrophic Factors Increases Brain-Derived Neurotrophic Factor (BDNF) nih.govnih.gov.Rodent models nih.govnih.gov.

Exploration of Non-Neuronal Cell Modulatory Mechanisms in Brain Physiology and Pathology

The brain's non-neuronal cells, particularly glial cells like astrocytes and microglia, are no longer seen as passive support cells but as active participants in brain function and pathology. Emerging research indicates that imipramine significantly modulates the activity of these cells, which may be a crucial component of its therapeutic mechanism.

Studies have demonstrated that imipramine has a notable impact on astrocytes. It has been shown to have a pro-astrogliogenic effect, promoting the differentiation and increasing the density of astrocytes in the hippocampus nih.govnih.gov. Specifically, imipramine treatment has been found to increase the number of newborn astrocytes in the hippocampal dentate gyrus and to upregulate genes associated with astrocytic differentiation nih.govnih.gov. In vitro research has even suggested that imipramine can induce human mature astrocytes to differentiate into cells exhibiting a neuronal phenotype, evidenced by an increase in neuronal markers like neurofilament and neuron-specific enolase nih.gov.

Imipramine also exerts significant modulatory effects on microglia, the resident immune cells of the brain. In animal models of Alzheimer's disease, imipramine has been shown to inhibit the activation of both microglia and astrocytes researchgate.net. Long-term treatment in a rat model of Parkinson's disease reduced microglial activation and the expression of pro-inflammatory cytokines researchgate.net. This anti-inflammatory property, mediated through the modulation of glial cells, is a growing area of interest for its potential contribution to imipramine's neuroprotective and therapeutic effects in various neurological and psychiatric conditions nih.govresearchgate.net.

Non-Neuronal Cell TypeEffect of ImipramineEvidence/Model
Astrocytes Promotes astrogliogenesis, increasing the number of newborn astrocytes in the hippocampal DG nih.gov.Rat chronic stress model nih.gov.
Increases expression of genes related to astrocytic differentiation (STAT3, BMP4, JMJD3) nih.gov.Rat model nih.gov.
Induces human astrocytes in vitro to differentiate towards a neuronal phenotype nih.gov.In vitro human astrocyte cultures nih.gov.
Inhibits astrocyte activation researchgate.net.5xFAD mouse model of Alzheimer's disease researchgate.net.
Microglia Inhibits microglial activation researchgate.net.5xFAD mouse model of Alzheimer's disease researchgate.net.
Reduces microglial activation and pro-inflammatory cytokine expression researchgate.net.Rat model of Parkinson's disease researchgate.net.

Development of Advanced Preclinical Models for Mechanistic Insights

To gain deeper mechanistic insights into imipramine's action, researchers are employing increasingly sophisticated preclinical models that better replicate the complexities of human neuropsychiatric disorders. The use of chronic stress models, for example, has been instrumental in studying the drug's effects beyond acute administration.

Various chronic stress paradigms in rodents, such as chronic restraint stress (CRS), chronic unpredictable mild stress (CUMS), and chronic social defeat stress (CSDS), are used to induce behavioral and neurobiological changes that resemble aspects of human depression nih.gov. Studies using these models have been crucial in demonstrating that chronic, but not acute, imipramine treatment is necessary to elicit therapeutic-like effects nih.gov. For instance, these models have helped reveal imipramine's ability to reverse stress-induced deficits in CRTC1 expression in the medial prefrontal cortex nih.gov. Social stress models in mice, which analyze behaviors in dominant versus subordinate animals, have also been used to study the effects of imipramine on emotional behaviors like submissiveness, fear, and social interaction researchgate.net.

While animal models remain a cornerstone of research, the field is moving towards the development of advanced in vitro models to provide more human-relevant data and allow for high-throughput screening. These include organoids and "organ-on-a-chip" (OOC) systems, which are 3D cell culture models that can mimic the structure and function of human organs, including the brain mdpi.com. Although specific studies using these advanced platforms to investigate imipramine maleate (B1232345) are still emerging, they hold immense promise for dissecting its cellular and molecular mechanisms in a controlled, human-based system. Such models could be used for detailed genomic or proteomic analyses to provide further insights into imipramine's effects on specific cell types and circuits mdpi.com.

Integration of Multi-Omics Data for Comprehensive Understanding of Action

To unravel the multifaceted actions of imipramine, researchers are moving beyond single-molecule or single-pathway analyses. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding how imipramine affects the complex biological web.

This holistic approach can help identify comprehensive biomarker profiles associated with treatment response and reveal the dynamic molecular changes that occur following drug administration nih.gov. By combining different layers of biological data, such as gene expression, DNA methylation, and genotyping, researchers can develop machine learning models to predict antidepressant response nih.govelsevierpure.com. For example, studies integrating plasma metabolomics with genetic data (SNPs) have shown promise in predicting outcomes to antidepressant therapies with high accuracy elsevierpure.comresearchgate.net. While not always specific to imipramine, these studies establish a methodological framework that is directly applicable.

Multi-omics network integration can establish relationships between different types of molecules, such as identifying how genetic variations might influence the levels of specific metabolites that are predictive of treatment outcomes elsevierpure.comresearchgate.net. This approach can help bridge the gap from genotype to phenotype, providing a clearer picture of the underlying mechanisms of drug action and inter-individual variability in response nih.gov. The application of multi-omics is expected to be pivotal in moving towards precision medicine in psychiatry, where treatments like imipramine can be tailored to an individual's unique biological signature.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for investigating the pharmacological mechanisms of imipramine maleate in serotonin and norepinephrine transporter inhibition?

  • Methodological Answer : Utilize radioligand binding assays to quantify affinity for serotonin (SERT) and norepinephrine (NET) transporters. Competitive inhibition studies with tritiated ligands (e.g., [³H]paroxetine for SERT) can measure IC₅₀ values. Functional assays, such as synaptosomal uptake inhibition in rodent brain tissue, validate transporter activity modulation . Dose-response curves should be constructed to compare potency with other tricyclic antidepressants (TCAs) like trimipramine or desipramine .

Q. What are the standard analytical techniques for quantifying this compound and its impurities in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For impurity profiling, employ a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) and monitor at 254 nm. Relative retention times and peak-area ratios (vs. This compound) differentiate impurities like iminodibenzyl. Validation should follow ICH guidelines for specificity, linearity, and precision .

Q. How should clinical trials be designed to compare the efficacy of this compound with newer antidepressants (e.g., SSRIs) in major depressive disorder (MDD)?

  • Methodological Answer : Implement a randomized, double-blind, active-controlled design. Primary endpoints include Hamilton Depression Rating Scale (HAM-D) scores at 6 weeks. Stratify patients by baseline severity and comorbidities. Use intention-to-treat (ITT) analysis with adjustment for dropout rates. Include pharmacokinetic sub-studies to correlate plasma levels (e.g., via LC-MS/MS) with therapeutic response .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across heterogeneous patient populations?

  • Methodological Answer : Conduct meta-regression analyses of pooled clinical trial data to identify moderators (e.g., age, CYP2D6 metabolizer status). Stratify results by genetic polymorphisms (e.g., SLC6A4 serotonin transporter variants) using genome-wide association studies (GWAS). Bayesian hierarchical models can account for between-study heterogeneity .

Q. What in vitro or in vivo models are suitable for studying this compound’s effects on neuroinflammatory pathways in depression?

  • Methodological Answer : Use lipopolysaccharide (LPS)-induced neuroinflammation models in rodent microglial cells to measure cytokine release (IL-6, TNF-α) via ELISA. In vivo, combine chronic unpredictable stress (CUS) paradigms with imipramine treatment and assess microglial activation (Iba1 immunohistochemistry) and BDNF levels in the hippocampus .

Q. How can isotope-labeled imipramine (e.g., imipramine-d₃ maleate) enhance pharmacokinetic and metabolic studies?

  • Methodological Answer : Deuterated analogs enable precise quantification via stable isotope dilution mass spectrometry (SID-MS). Use imipramine-d₃ as an internal standard to correct for matrix effects in plasma samples. Track metabolic pathways (e.g., demethylation to desipramine) using tandem MS fragmentation patterns .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s adverse effect profiles?

  • Methodological Answer : Apply Emax models or sigmoidal curves to fit cardiac toxicity (e.g., QTc prolongation) data. Use receiver operating characteristic (ROC) curves to identify threshold plasma concentrations associated with anticholinergic side effects (e.g., dry mouth, constipation) .

Data Presentation and Reproducibility

Q. How should researchers structure tables and figures to present this compound’s binding kinetics and clinical outcomes effectively?

  • Methodological Answer :

  • Tables : Include KD, Bmax, and Hill coefficients from binding assays. Annotate with footnotes explaining assay conditions (e.g., buffer pH, temperature).
  • Figures : Use forest plots for meta-analyses of clinical trials, highlighting confidence intervals. For mechanistic studies, overlay dose-response curves for SERT/NET inhibition .
    • Reproducibility Checklist : Report HPLC column lot numbers, rodent strain details, and blinding protocols in supplementary materials. Share raw data in public repositories (e.g., Zenodo) with DOIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.